molecular formula C13H13N3 B13697406 2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline

2-Amino-9-methyl-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B13697406
M. Wt: 211.26 g/mol
InChI Key: OOEJOPHTZSEVRT-UHFFFAOYSA-N
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Description

The compound “MFCD32632744” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific fields, including chemistry, biology, and industry. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of extensive research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32632744” involves several steps, starting with the preparation of the precursor materials. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve multi-step organic reactions, including condensation, cyclization, and functional group transformations.

Industrial Production Methods: In an industrial setting, the production of “MFCD32632744” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods may include the use of automated systems for precise control of reaction parameters and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: “MFCD32632744” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions involving “MFCD32632744” typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance the reaction rate and selectivity.

Major Products Formed: The major products formed from the reactions of “MFCD32632744” depend on the type of reaction and the reagents used. Oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms with altered oxidation states. Substitution reactions result in compounds with new functional groups replacing the original ones.

Scientific Research Applications

“MFCD32632744” has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, enabling the formation of complex molecules and the study of reaction mechanisms.

    Biology: In biological research, “MFCD32632744” is employed in the study of cellular processes and as a tool for probing biochemical pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating various diseases. It may also serve as a diagnostic agent in medical imaging.

    Industry: In industrial applications, “MFCD32632744” is utilized in the production of specialty chemicals, materials, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “MFCD32632744” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism depends on the context of its use, such as its role in a biochemical pathway or its therapeutic action in a medical application. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and optimizing its use in various applications.

Comparison with Similar Compounds

  • Compound A: Similar in structure but with different functional groups.
  • Compound B: Shares similar reactivity but differs in stability.
  • Compound C: Analogous in applications but with distinct chemical properties.

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

9-methyl-5,6-dihydrobenzo[h]quinazolin-2-amine

InChI

InChI=1S/C13H13N3/c1-8-2-3-9-4-5-10-7-15-13(14)16-12(10)11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H2,14,15,16)

InChI Key

OOEJOPHTZSEVRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC3=CN=C(N=C32)N)C=C1

Origin of Product

United States

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